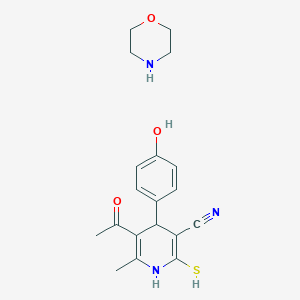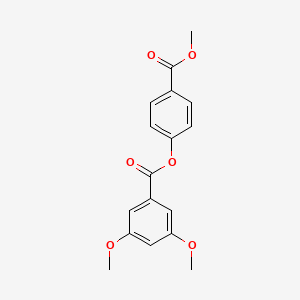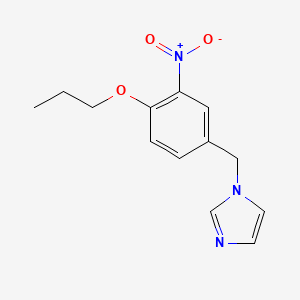![molecular formula C9H13NO4S2 B4920960 4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as DTSC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DTSC belongs to the class of sulfonamide compounds and has a molecular formula of C12H17NO4S2.
Wirkmechanismus
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins that play a role in inflammation, pain, and fever. This compound inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been reported to possess anticonvulsant and anxiolytic properties. This compound has been shown to reduce inflammation, pain, and fever in various animal models. It has also been shown to reduce seizure activity and anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its pharmacological properties, and its mechanism of action is well-understood. However, this compound also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. It may also have potential toxicity concerns, which need to be evaluated in further studies.
Zukünftige Richtungen
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has several potential future directions for scientific research. It may be further studied for its anti-inflammatory, analgesic, and antipyretic properties. It may also be studied for its potential anticonvulsant and anxiolytic properties. This compound may be further modified to improve its pharmacological properties, such as its solubility and bioavailability. This compound may also be studied for its potential use in the treatment of various diseases, such as arthritis, epilepsy, and anxiety disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been reported to possess anticonvulsant and anxiolytic properties. This compound inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for scientific research, which may lead to the development of novel therapeutics for various diseases.
Synthesemethoden
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with diethylamine to form the intermediate compound, 2-(diethylamino)thiophene-4-carboxylic acid. This intermediate is then reacted with chlorosulfonic acid to form the final product, this compound. The synthesis method of this compound is well-established and has been reported in various scientific literature.
Wissenschaftliche Forschungsanwendungen
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has been extensively studied for its potential pharmacological applications. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a role in inflammation, pain, and fever. This compound has also been reported to possess anticonvulsant and anxiolytic properties.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-3-10(4-2)16(13,14)7-5-8(9(11)12)15-6-7/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINWNNOCTXFVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)

![4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4920920.png)




![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)



